Linezolid

Content Navigation

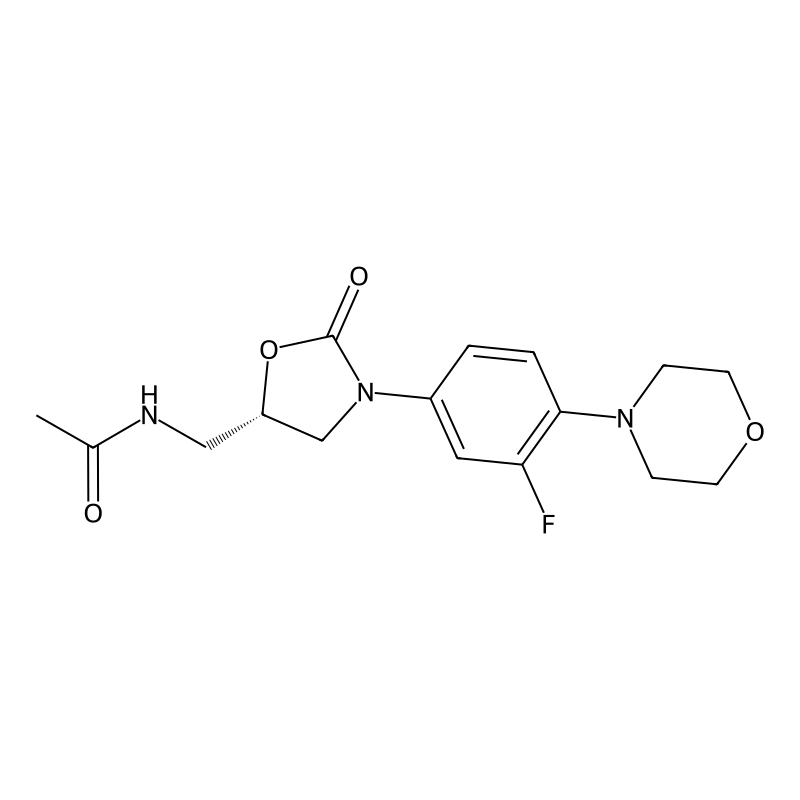

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Linezolid is a fully synthetic oxazolidinone antimicrobial agent fundamentally designed to combat severe Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Unlike naturally derived antibiotics, its synthetic nature ensures high batch-to-batch reproducibility for pharmaceutical manufacturing. As a procurement candidate, Linezolid is selected for its ~100% oral bioavailability and specific mechanism of action—binding to the 50S ribosomal subunit to prevent the formation of the 70S initiation complex[2]. These baseline properties make it an indispensable active pharmaceutical ingredient (API) for solid oral dosage formulations and a critical reference standard in antimicrobial resistance (AMR) research.

Substituting Linezolid with standard-of-care glycopeptides (like Vancomycin) or lipopeptides (like Daptomycin) fundamentally alters formulation feasibility and clinical utility[1]. Vancomycin exhibits negligible oral absorption and severe nephrotoxicity, restricting it to intravenous administration and necessitating continuous therapeutic drug monitoring. In contrast, Linezolid’s complete oral absorption allows for 1:1 IV-to-oral dose transitions without pharmacokinetic compromise [2]. Furthermore, attempting to substitute Linezolid with earlier oxazolidinones (such as Eperezolid) results in lower absolute bioavailability profiles, while substituting with macrolides fails against resistant strains due to differing ribosomal binding mechanics. Consequently, for oral formulation development targeting multi-drug resistant Gram-positive pathogens, Linezolid cannot be substituted.

References

- [1] Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis. PMC, 2023.

- [2] Clinical efficacy of oral linezolid compared with intravenous vancomycin for the treatment of methicillin-resistant Staphylococcus aureus-complicated skin and soft tissue infections. PubMed, 2012.

Absolute Oral Bioavailability for Formulation Flexibility

Linezolid demonstrates an absolute oral bioavailability of approximately 100%, allowing for seamless transition between intravenous and oral dosage forms [1]. In direct contrast, the glycopeptide standard Vancomycin has negligible oral bioavailability (<5%), rendering it ineffective for systemic oral therapy [2]. This pharmacokinetic advantage dictates material selection for outpatient formulation development.

| Evidence Dimension | Absolute Oral Bioavailability |

| Target Compound Data | ~100% (Linezolid) |

| Comparator Or Baseline | <5% (Vancomycin) |

| Quantified Difference | >95% absolute increase in systemic absorption via oral route. |

| Conditions | Systemic absorption following oral administration in human pharmacokinetic models. |

Enables the development of highly effective solid oral dosage forms, eliminating the need for intravenous administration infrastructure.

In Vitro Efficacy Against Vancomycin-Resistant Enterococci (VRE)

Linezolid maintains quantifiable bacteriostatic activity against multi-drug resistant enterococci. Clinical isolate studies demonstrate that Linezolid exhibits a Minimum Inhibitory Concentration (MIC90) of 2 mg/L against VRE strains, classifying them as highly susceptible[1]. Conversely, Vancomycin exhibits an MIC90 of ≥512 mg/L against these same resistant strains [2].

| Evidence Dimension | MIC90 against VRE isolates |

| Target Compound Data | 2 mg/L |

| Comparator Or Baseline | ≥512 mg/L (Vancomycin) |

| Quantified Difference | >250-fold lower MIC90 for Linezolid against resistant strains. |

| Conditions | Broth microdilution assay against clinical VRE isolates. |

Validates the procurement of Linezolid as the primary active agent or reference standard for VRE-targeted drug development and susceptibility testing.

Solid-State Polymorph Stability for API Manufacturing

The commercial viability of Linezolid is heavily dependent on polymorph control. Linezolid Crystal Form II is the thermodynamically stable form at temperatures below 85°C, making it the standard commercial polymorph for clinical formulations [1]. Metastable forms, such as Form I, risk phase transition during storage or processing, which can alter dissolution profiles and compromise formulation reproducibility [2].

| Evidence Dimension | Thermodynamic Stability and Phase Transition |

| Target Compound Data | Stable below 85°C without phase transition (Form II) |

| Comparator Or Baseline | Metastable, susceptible to conversion (Form I) |

| Quantified Difference | Form II provides long-term solid-state stability for commercial shelf-life, whereas Form I does not. |

| Conditions | Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) during thermal stress. |

Strict procurement of Form II is mandatory to ensure reproducible dissolution kinetics and regulatory compliance in solid dosage manufacturing.

Mechanism of Action and Cross-Resistance Avoidance

Linezolid targets the bacterial translation process by binding to the 23S rRNA of the 50S subunit, specifically preventing the formation of the functional 70S initiation complex [1]. Standard protein synthesis inhibitors, such as macrolides and aminoglycosides, act later in the cycle by inhibiting peptide chain elongation. This distinct initiation-phase blockade ensures that Linezolid retains activity against strains that have developed target-site modifications conferring resistance to elongation inhibitors[2].

| Evidence Dimension | Ribosomal Translation Inhibition Phase |

| Target Compound Data | Prevents 70S initiation complex formation (Linezolid) |

| Comparator Or Baseline | Inhibits elongation cycle (Macrolides/Aminoglycosides) |

| Quantified Difference | 0% cross-resistance with existing elongation-inhibiting antibiotic classes. |

| Conditions | In vitro ribosomal translation assays and resistance profiling. |

Makes Linezolid an essential mechanistic baseline for researchers screening novel compounds against highly mutated, pan-resistant bacterial strains.

Solid Oral Dosage Formulation Development

Driven by its ~100% oral bioavailability and the solid-state stability of Crystal Form II, Linezolid is heavily procured for the development of tablets and oral suspensions [1]. It serves as the benchmark API for creating step-down therapies (IV to oral) for severe MRSA and VRE infections, where glycopeptides like vancomycin cannot be formulated for systemic oral delivery[2].

Antimicrobial Resistance (AMR) Reference Standard

Driven by its specific mechanism of inhibiting the 70S initiation complex and its established MIC90 of 2 mg/L against VRE, Linezolid is a mandatory reference standard in clinical microbiology and AMR research [3]. It is used to calibrate susceptibility testing panels and to validate the efficacy of novel oxazolidinone analogs or synergistic combination therapies.

Polymorph Screening and Co-Crystal Engineering

Because Linezolid exhibits distinct polymorphic behavior (with Form II being the commercial standard and Forms I, III, and IV exhibiting different thermal properties), it is frequently utilized in solid-state chemistry labs [4]. Researchers procure Linezolid to study eutectic mixtures, co-crystallization techniques, and electrospun polymer matrices to further optimize its solubility and controlled-release profiles.

References

- [1] Clinical efficacy of oral linezolid compared with intravenous vancomycin for the treatment of methicillin-resistant Staphylococcus aureus-complicated skin and soft tissue infections. PubMed, 2012.

- [2] Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia. PMC, 2023.

- [3] Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection. PubMed, 2021.

- [4] Polymorphic solidification of Linezolid confined in electrospun PCL fibers for controlled release in topical applications. IRIS Unibas, 2015.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.26 (est)

0.9

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Linezolid is a synthetic oxazolidinone antimicrobial drug. Linezolid is indicated for gram-positive infections and is approved for treating skin and skin structure infections, bacterial pneumonia, and vancomycin-resistant enterococcal (VRE) infections, including infections complicated by bacteremia. Linezolid is not approved for treating gram-negative infections, catheter-related bloodstream infections, or catheter site infections. Vancomycin is a standard treatment for methicillin-resistant Staphylococcus aureus (MRSA) infection. However, vancomycin-resistant isolates of Saureus have emerged, and increasing reports of vancomycin-resistant isolates are available worldwide, making linezolid a valuable agent in chemotherapeutics.

Livertox Summary

Drug Classes

Antiinfective Agents

Therapeutic Uses

Intravenous and oral linezolid is indicated in the treatment of nosocomial pneumonia caused by methicillin-susceptible and methicillin resistant Staphylococcus aureus or penicillin-susceptible strains of Streptococcus pneumonia. /Included in US product labeling/

Intravenous and oral linezolid is indicated in the treatment of vancomycin-resistant Enterococcus faecium infections. /Included in US product labeling/

Oral linezolid is indicated in the treatment of uncomplicated skin and soft tissue infections caused by methicillin-susceptible strains of Staphylococcus aureus or Streptococcus pyogenes. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for LINEZOLID (16 total), please visit the HSDB record page.

Pharmacology

Linezolid is a synthetic oxazolidinone derivative, Linezolid selectively inhibits an early step in bacterial protein synthesis and affects blood pressure through monoamine oxidase inhibition. It is effective against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus strains, coagulase-negative Staphylococci, vancomycin-resistant Enterococci, and penicillin-resistant Streptococcus pneumoniae strains. (NCI04)

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01X - Other antibacterials

J01XX - Other antibacterials

J01XX08 - Linezolid

Mechanism of Action

Linezolid is a synthetic oxazolidinone anti-infective agent that is structurally unrelated to other anti-infectives commercially available in the US. In contrast to other anti-infectives that inhibit bacterial protein synthesis, linezolid acts early in translation by binding to a site on the bacterial 23S ribosomal RNA of the 50S subunit and preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process.

Linezolid acts via inhibition of protein synthesis. It bind to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex. This step is essential for the bacterial translation process.

Linezolid is an oxazolidinone antibiotic that is increasingly used to treat drug-resistant, gram-positive pathogens. The mechanism of action is inhibition of bacterial protein synthesis. Optic and/or peripheral neuropathy and lactic acidosis are reported side effects, but the underlying pathophysiological mechanism has not been unravelled. Mitochondrial ultrastructure, mitochondrial respiratory chain enzyme activity /were studied/, and mitochondrial DNA (mtDNA) in muscle, liver, and kidney samples obtained from a patient who developed optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure after prolonged use of linezolid. In addition, mtDNA, respiratory chain enzyme activity, and protein amount in muscle and liver samples obtained from experimental animals that received linezolid or placebo /were evaluated/. In the patient, mitochondrial respiratory chain enzyme activity was decreased in affected tissues, without ultrastructural mitochondrial abnormalities and without mutations or depletion of mtDNA. In the experimental animals, linezolid induced a dose- and time-dependent decrease of the activity of respiratory chain complexes containing mtDNA-encoded subunits and a decreased amount of protein of these complexes, whereas the amount of mtDNA was normal. These results provide direct evidence that linezolid inhibits mitochondrial protein synthesis with potentially severe clinical consequences.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Urinary excretion is the primary means by which linezolid and its metabolic products are excreted. Following the administration of a radiolabeled dose of linezolid under steady-state conditions, approximately 84% of radioactivity was recovered in the urine, of which approximately 30% is unchanged parent drug, 40% is the hydroxyethyl glycine metabolite, and 10% is the aminoethoxyacetic acid metabolite. Fecal elimination is comparatively minor, with no parent drug observed in feces and only 6% and 3% of an administered dose found in the feces as the hydroxyethyl glycine metabolite and the aminoethoxyacetic acid metabolite, respectively.

At steady-state, the volume of distribution of linezolid in healthy adults is approximately 40-50 liters.

Total clearance of linezolid is estimated to be 100-200 mL/min, the majority of which appears to be non-renal. Mean renal clearance is approximately 40 mL/min, which suggests net tubular reabsorption, while non-renal clearance is estimated to account for roughly 65% of total clearance, or 70-150 mL/min on average. Variability in linezolid clearance is high, particularly for non-renal clearance.

Distributed to well-perfused tissues; volume of distribution slightly lower in women than men. VolD (steady state) - 40 to 50 L.

AUC is lower for pediatric patients compared with adults and a wider variability of linezolid AUC cross all pediatric age groups as compared with adults. Most pre-term neonates less than 7 days of age (gestational age less than 34 weeks) have larger AUC values than many full-term neonates and older infants.

Linezolid was rapidly absorbed after p.o. dosing with an p.o. bioavailability of > 95% in rat and dog, and > 70% in mouse. Twenty-eight-day i.v./p.o. toxicokinetic studies in rat (20-200 mg kg(-1) day(-1)) and dog (10-80 mg kg(-1) day(-1)) revealed neither a meaningful increase in clearance nor accumulation upon multiple dosing. Linezolid had limited protein binding (<35%) and was very well distributed to most extravascular sites, with a volume of distribution at steady-state (V(ss)) approximately equal to total body water. Linezolid circulated mainly as parent drug and was excreted mainly as parent drug and two inactive carboxylic acids, PNU-142586 and PNU-142300. Minor secondary metabolites were also characterized. In all species, the clearance rate was determined by metabolism. Radioactivity recovery was essentially complete within 24-48 hr. Renal excretion of parent drug and metabolites was a major elimination route. Parent drug underwent renal tubular reabsorption, significantly slowing parent drug excretion and allowing a slow metabolic process to become rate-limiting in overall clearance. It is concluded that ADME data were relatively consistent across species and supported the rat and dog as the principal non-clinical safety species.

In two randomized, double-blind, placebo-controlled, dose-escalating trials, subjects were exposed either to oral (375, 500 or 625 mg) or intravenous (500 or 625 mg) linezolid or placebo twice daily. Serial blood and urine samples were obtained after the first- and multiple-dose administrations for up to 18 days. Non-compartmental pharmacokinetic analyses were used to describe the disposition of linezolid. Plasma linezolid concentrations and area under the concentration-time curves (AUC) increased proportionally with dose irrespective of the route of administration. Plasma linezolid concentrations remained above the MIC90 for susceptible target pathogens (4.0 mg/L) for the majority of the 12 hr dosing interval. Mean clearance, half-life and volume of distribution were similar irrespective of dose for both the oral and intravenous routes. Linezolid was well tolerated and the frequency of drug-related adverse events was similar between the linezolid and placebo groups. Oral and intravenous linezolid exhibit linear pharmacokinetics, with concentrations remaining above the target MIC90 /minimal inhibitory concentration/ for most of the dosing interval. These results support a twice-daily schedule for linezolid and demonstrate the feasibility of converting from intravenous to oral dosing without a dose adjustment.

For more Absorption, Distribution and Excretion (Complete) data for LINEZOLID (16 total), please visit the HSDB record page.

Metabolism Metabolites

In vitro studies have not shown that linezolid is metabolized by human cytochrome p450 enzymes. Linezolid does not inhibit the cytochrome p450 enzymes.

Linezolid is primarily metabolized via oxidation of the morpholine ring. Two inactive metabolites are formed: the aminoethoxyacetic acid metabolite and the hydroxyethyl glycine metabolite. The hydroxyethyl glycine metabolite is formed via a non-enzymatic chemical oxidation mechanism in vitro.

The drug is metabolized principally via oxidation to 2 inactive metabolites; an aminoethoxyacetic acid metabolite and a hydroxyethyl glycine metabolite. Linezolid is not metabolized to any measurable extent by the cytochrome p450 (CYP) enzyme system. Linezolid does not inhibit CYP isoenzymes 1A2, 2C9, 2C19, 2D6, 2E1, or 3A4 and is not an enzyme inducer, suggesting that the drug is unlikely to alter the pharmacokinetics of drugs metabolized by these enzymes.

In vitro studies were conducted to identify the hepatic enzyme(s) responsible for the oxidative metabolism of linezolid. In human liver microsomes, linezolid was oxidized to a single metabolite, hydroxylinezolid (M1). Formation of M1 was determined to be dependent upon microsomal protein and NADPH. Over a concentration range of 2 to 700 uM, the rate of M1 formation conformed to first-order (nonsaturable) kinetics. Application of conventional in vitro techniques were unable to identify the molecular origin of M1 based on the following experiments: a) inhibitor/substrates for various cytochrome P-450 (CYP) enzymes were unable to inhibit M1 formation; b) formation of M1 did not correlate (r(2) < 0.23) with any of the measured catalytic activities across a population of human livers (n = 14); c) M1 formation was not detectable in incubations using microsomes prepared from a baculovirus insect cell line expressing CYPs 1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5, and 4A11. In addition, results obtained from an in vitro P-450 inhibition screen revealed that linezolid was devoid of any inhibitory activity toward the following CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4). Additional in vitro studies excluded the possibility of flavin-containing monooxygenase and monoamine oxidase as potential enzymes responsible for metabolite formation. However, metabolite formation was found to be optimal under basic (pH 9.0) conditions, which suggests the potential involvement of either an uncharacterized P-450 enzyme or an alternative microsomal mediated oxidative pathway.

Linezolid is primarily metabolized by oxidation of the morpholine ring, which results in two inactive ring-opened carboxylic acid metabolites: the aminoethoxyacetic acid metabolite (A), and the hydroxyethyl glycine metabolite (B). Formation of metabolite B is mediated by a non-enzymatic chemical oxidation mechanism in vitro. Linezolid is not an inducer of cytochrome P450 (CYP) in rats, and it has been demonstrated from in vitro studies that linezolid is not detectably metabolized by human cytochrome P450 and it does not inhibit the activities of clinically significant human CYP isoforms (1A2, 2C9, 2C19, 2D6, 2E1, 3A4).

Linezolid is rapidly and extensively absorbed after oral dosing. Maximum plasma concentrations are reached approximately 1 to 2 hours after dosing, and the absolute bioavailability is approximately 100%. Linezolid is primarily metabolized by oxidation of the morpholine ring, which results in two inactive ring-opened carboxylic acid metabolites: the aminoethoxyacetic acid metabolite (A), and the hydroxyethyl glycine metabolite (A308). Half Life: 4.5-5.5 hours.

Wikipedia

Drug Warnings

Lactic acidosis has been reported with the use of Zyvox. In reported cases, patients experienced repeated episodes of nausea and vomiting. Patients who develop recurrent nausea or vomiting, unexplained acidosis, or a low bicarbonate level while receiving zyvox should receive immediate medical evaluation.

Spontaneous reports of serotonin syndrome associated with the co-administration of Zyvox and serotonergic agents, including antidepressants such as selective serotonin reuptake inhibitors (SSRIs), have been reported. Where administration of Zyvox and concomitant serotonergic agents is clinically appropriate, patients should be closely observed for signs and symptoms of serotonin syndrome such as cognitive dysfunction, hyperpyrexia, hyperreflexia and incoordination. If signs or symptoms occur physicians should consider discontinuation of either one or both agents.

Peripheral and optic neuropathy have been reported in patients treated with Zyvox, primarily those patients treated for longer than the maximum recommended duration of 28 days. In cases of optic neuropathy that progressed to loss of vision, patients were treated for extended periods beyond the maximum recommended duration. Visual blurring has been reported in some patients treated with Zyvox for less than 28 days. If patients experience symptoms of visual impairment, such as changes in visual acuity, changes in color vision, blurred vision, or visual field defect, prompt ophthalmic evaluation is recommended. Visual function should be monitored in all patients taking Zyvox for extended periods (> or = 3 months) and in all patients reporting new visual symptoms regardless of length of therapy with Zyvox. If peripheral or optic neuropathy occurs, the continued use of Zyvox in these patients should be weighed against the potential risks.

For more Drug Warnings (Complete) data for LINEZOLID (18 total), please visit the HSDB record page.

Biological Half Life

... A significant although weak correlation between age and total body clearance was observed. The mean (+ or - SD) values for elimination half-life, total clearance and apparent volume of distribution were 3.0 + or - 1.1 hr, 0.34 + or - 0.15 liter/h/kg and 0.73 + or - 0.18 liter/kg, respectively. ...

The following are elimination half live values of linezolid doses in adults: 400 mg tablet (single dose) - 5.2 hours; 400 mg tablet every 12 hours - 4.69 hours; 600 mg tablet (single dose) - 4.26 hours; 600 mg tablet every 12 hours - 5.4 hours; 600 mg oral suspension (single dose) - 4.6 hours; 600 mg intravenous injection (single dose) - 4.4 hours; 600 mg intravenous injection every 12 hours - 4.8 hours;. Pediatrics ranging in age from greater than 7 days of age to 11 years of age have a shorter half-life compared with adults.

Use Classification

Analytic Laboratory Methods

Clinical Laboratory Methods

Interactions

To report 2 cases of serotonin toxicity (ST) associated with concomitant use of linezolid and serotonergic drugs and review previously published case reports. Case 1. A 38-year-old white female with cystic fibrosis treated with venlafaxine 300 mg/day for one year was prescribed linezolid 600 mg intravenously every 12 hours for treatment of methicillin-resistant Staphylococcus aureus (MRSA) pulmonary infection. She displayed symptoms of ST 8 days after the introduction of linezolid. The venlafaxine dosage was decreased to 150 mg/day, and symptoms gradually abated over 36 hours. Case 2. A 37-year-old male with multiple myeloma received citalopram 40 mg/day and trazodone 150 mg/day for anxiety-related disorders. Linezolid treatment with 600 mg orally twice daily was instituted for MRSA cellulitis. The following day, the patient developed anxiety, panic attacks, tremors, tachycardia, and hypertension that persisted throughout linezolid treatment. Symptoms finally waned 5 days after linezolid treatment was stopped.

Potential pharmacologic interaction (serotonin syndrome). Although serotonin syndrome was not reported during clinical trials with linezolid, there have been a limited number of postmarketing case reports of the syndrome in patients who received linezolid concurrently with or shortly after discontinuation of certain selective serotonin-reuptake inhibitors (SSRIs) (e.g., citalopram, paroxetine, sertraline). Clinicians should consider the possibility if signs and symptoms of serotonin syndrome (e.g., hyperpyrexia, cognitive dysfunction) occur in patients receiving such concomitant therapy. Some clinicians suggest that linezolid be used with caution in patients receiving SSRIs, and some suggest that SSRI therapy should be discontinued before linezolid is initiated and not reinitiated until 2 weeks after linezolid therapy is completed.

Toxicity resulting from excessive intra-synaptic serotonin, historically referred to as serotonin syndrome, is now understood to be an intra-synaptic serotonin concentration-related phenomenon. Recent research more clearly delineates serotonin toxicity as a discreet toxidrome characterized by clonus, hyper-reflexia, hyperthermia and agitation. Serotonergic side-effects occur with serotonergic drugs, and overdoses of serotonin re-uptake inhibitors (SRIs) frequently produce marked serotonergic side-effects, and in 15% of cases, moderate serotonergic toxicity, but not to a severe degree, which produces hyperthermia and risk of death. It is only combinations of serotonergic drugs acting by different mechanisms that are capable of raising intra-synaptic serotonin to a level that is life threatening. The combination that most commonly does this is a monoamine oxidase inhibitor (MAOI) drug combined with any SRI. There are a number of lesser-known drugs that are MAOIs, such as linezolid and moclobemide; and some opioid analgesics have serotonergic activity. These properties when combined can precipitate life threatening serotonin toxicity. Possibly preventable deaths are still occurring. Knowledge of the properties of these drugs will therefore help to ensure that problems can be avoided in most clinical situations, and treated appropriately (with 5-HT(2A) antagonists for severe cases) if they occur.

For more Interactions (Complete) data for LINEZOLID (12 total), please visit the HSDB record page.

Dates

2: Kingsley J, Mehra P, Lawrence LE, Henry E, Duffy E, Cammarata SK, Pullman J. A

3: Echeverría-Esnal D, Retamero A, Pardos SL, Grau S. Severe thrombocytopenia

4: Patel K, Kabir R, Ahmad S, Allen SL. Assessing outcomes of adult oncology

5: Doern CD, Park JY, Gallegos M, Alspaugh D, Burnham CA. Investigation of

6: Srinivas NR, Syed M. Applicability of a Single Time Point Strategy for the

7: Balandin B, Lobo B, Orden B, Román F, García E, Martínez R, Valdivia M, Ortega

8: Cafini F, Nguyen le TT, Higashide M, Román F, Prieto J, Morikawa K. Horizontal

9: Bobylev I, Maru H, Joshi AR, Lehmann HC. Toxicity to sensory neurons and

10: Ishiwada N, Takaya A, Kimura A, Watanabe M, Hino M, Ochiai H, Matsui M,

11: Li H, Lu J, Liu J, Zhao Y, Ni X, Zhao S. Linezolid is Associated with

12: Guirao-Arrabal E, León-Ruíz L, Pérez-Sola MJ, Carrillo-Alascio PL.

13: Yılmaz PÖ, Mutlu NM, Sertçelik A, Baştuğ A, Doğu C, Kışlak S. Linezolid and

14: Banniettis N, Sharma R, Hand I, Peloquin CA, Kohlhoff S, Hammerschlag MR.

15: Pettit NN, Alonso V, Wojcik E, Anyanwu EC, Ebara L, Benoit JL. Possible

16: Yu HC, Pan CW, Xie QP, Zheng Y, Hu YZ, Lin YM. Simultaneous determination of

17: Libershteyn Y. Ethambutol/Linezolid Toxic Optic Neuropathy. Optom Vis Sci.

18: Mihic T, Chow I, Mabasa V. Linezolid Dosing in a Morbidly Obese Patient With

19: Brenciani A, Morroni G, Pollini S, Tiberi E, Mingoia M, Varaldo PE, Rossolini

20: Tian J, Xu ZL, Liu DH, Huang XJ, Liu KY, Chen H, Chen YY, Chen Y, Zhang XH,